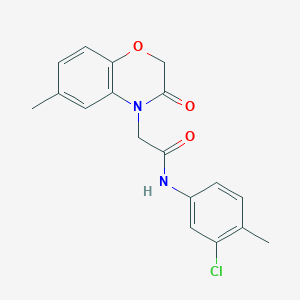![molecular formula C23H27N3O3 B4645844 4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-phenylvinyl]benzamide CAS No. 324561-91-3](/img/structure/B4645844.png)
4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-phenylvinyl]benzamide
Overview
Description
4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-phenylvinyl]benzamide, also known as MVE-2, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is a member of the family of benzamides, which are known for their ability to inhibit protein-protein interactions. MVE-2 has been found to have potential therapeutic applications in the treatment of cancer and other diseases.
Mechanism of Action
4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-phenylvinyl]benzamide works by binding to the MDM2 protein, which is responsible for the degradation of the tumor suppressor protein p53. By inhibiting the interaction between MDM2 and p53, 4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-phenylvinyl]benzamide prevents the degradation of p53 and allows it to accumulate in the cell. This leads to the activation of the p53 pathway, which results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-phenylvinyl]benzamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. 4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-phenylvinyl]benzamide has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is important in cancer treatment, as tumors require a blood supply to grow and spread.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-phenylvinyl]benzamide in lab experiments is its specificity for the MDM2 protein. This allows for targeted inhibition of the MDM2-p53 interaction, without affecting other cellular processes. However, one limitation of using 4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-phenylvinyl]benzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-phenylvinyl]benzamide. One area of research is the development of more potent and selective MDM2 inhibitors. Another area of research is the combination of 4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-phenylvinyl]benzamide with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of 4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-phenylvinyl]benzamide in the treatment of other diseases, such as neurodegenerative disorders, is an area of active research.
Scientific Research Applications
4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-phenylvinyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. 4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-phenylvinyl]benzamide works by inhibiting the interaction between two proteins, MDM2 and p53, which are involved in the regulation of cell growth and apoptosis.
properties
IUPAC Name |
4-methyl-N-[(Z)-3-(2-morpholin-4-ylethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-18-7-9-20(10-8-18)22(27)25-21(17-19-5-3-2-4-6-19)23(28)24-11-12-26-13-15-29-16-14-26/h2-10,17H,11-16H2,1H3,(H,24,28)(H,25,27)/b21-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHBMJPZDLAYAD-FXBPSFAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
324561-91-3 | |
| Record name | 4-ME-N-(1-(((2-(4-MORPHOLINYL)ET)AMINO)CARBONYL)-2-PHENYLETHENYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



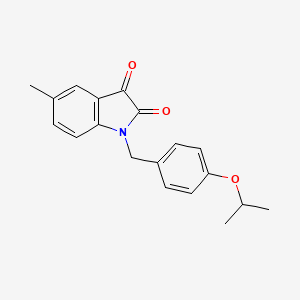
![1-[2-(4-methoxyphenoxy)propanoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4645770.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B4645791.png)


![methyl (3-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4645817.png)
![5-methyl-N-[3-methyl-1-(5-methyl-2-furoyl)-2(1H)-pyridinylidene]-2-furamide](/img/structure/B4645825.png)
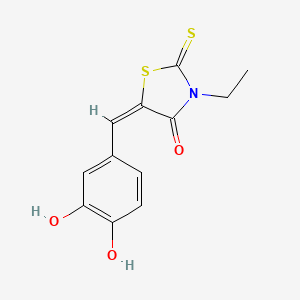
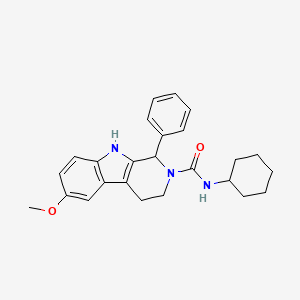
![methyl (4-{[(2-methyl-5-nitrophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4645852.png)
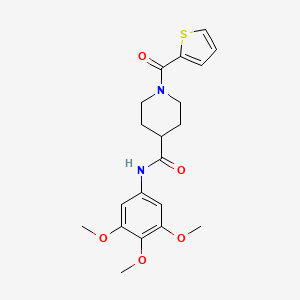
![2-[4-(1-adamantyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B4645876.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4645881.png)
